molecular formula C12H12BrFN2O3 B7471833 4-[2-(2-Bromo-4-fluorophenoxy)acetyl]piperazin-2-one

4-[2-(2-Bromo-4-fluorophenoxy)acetyl]piperazin-2-one

Cat. No.: B7471833
M. Wt: 331.14 g/mol
InChI Key: SVJCECXRRCCNAK-UHFFFAOYSA-N
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Description

4-[2-(2-Bromo-4-fluorophenoxy)acetyl]piperazin-2-one is an organic compound with potential applications in various fields of scientific research. It is characterized by the presence of a piperazin-2-one ring substituted with a 2-(2-bromo-4-fluorophenoxy)acetyl group. This compound is of interest due to its unique chemical structure and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(2-Bromo-4-fluorophenoxy)acetyl]piperazin-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2-bromo-4-fluorophenol and piperazin-2-one.

    Formation of 2-(2-Bromo-4-fluorophenoxy)acetyl Chloride: 2-bromo-4-fluorophenol is reacted with acetyl chloride in the presence of a base such as pyridine to form 2-(2-bromo-4-fluorophenoxy)acetyl chloride.

    Acylation of Piperazin-2-one: The resulting 2-(2-bromo-4-fluorophenoxy)acetyl chloride is then reacted with piperazin-2-one in the presence of a base such as triethylamine to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

4-[2-(2-Bromo-4-fluorophenoxy)acetyl]piperazin-2-one can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom in the 2-bromo-4-fluorophenoxy group can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperazin-2-one ring.

    Hydrolysis: The acetyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products Formed

    Nucleophilic Substitution: Substituted derivatives with various functional groups replacing the bromine atom.

    Oxidation and Reduction: Oxidized or reduced forms of the piperazin-2-one ring.

    Hydrolysis: Carboxylic acids and amines.

Scientific Research Applications

4-[2-(2-Bromo-4-fluorophenoxy)acetyl]piperazin-2-one has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[2-(2-Bromo-4-fluorophenoxy)acetyl]piperazin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved would depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4-fluoroacetanilide: Similar in structure but lacks the piperazin-2-one ring.

    2-Bromo-4-fluoroacetophenone: Contains a similar bromo-fluoro-phenyl group but differs in the acyl group attached.

Uniqueness

4-[2-(2-Bromo-4-fluorophenoxy)acetyl]piperazin-2-one is unique due to the presence of both the piperazin-2-one ring and the 2-(2-bromo-4-fluorophenoxy)acetyl group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

4-[2-(2-bromo-4-fluorophenoxy)acetyl]piperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrFN2O3/c13-9-5-8(14)1-2-10(9)19-7-12(18)16-4-3-15-11(17)6-16/h1-2,5H,3-4,6-7H2,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVJCECXRRCCNAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(=O)N1)C(=O)COC2=C(C=C(C=C2)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrFN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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